molecular formula C24H19N3O B14947413 2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one

2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one

Cat. No.: B14947413
M. Wt: 365.4 g/mol
InChI Key: STSSOJGOZQQGBA-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzaldehyde with aniline and pyruvic acid in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both pyrimido and quinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-phenyl-1,2-dihydropyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C24H19N3O/c1-16-11-13-17(14-12-16)23-26-22-20(15-18-7-5-6-10-21(18)25-22)24(28)27(23)19-8-3-2-4-9-19/h2-15,23H,1H3,(H,25,26)

InChI Key

STSSOJGOZQQGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=NC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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